molecular formula C9H18N2O3 B15197804 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one

Cat. No.: B15197804
M. Wt: 202.25 g/mol
InChI Key: OBYUXIGORTUFGV-UHFFFAOYSA-N
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Description

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one is an organic compound with a unique structure that includes an imidazolidinone ring substituted with ethoxy and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxy group with an ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one involves its interaction with specific molecular targets. The ethoxy and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The imidazolidinone ring structure provides stability and specificity in these interactions, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1,3,5,5-tetramethylimidazolidin-2-one: Lacks the ethoxy group, making it less versatile in certain reactions.

    4-Ethoxy-1,3,5,5-tetramethylimidazolidin-2-one:

Uniqueness

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

4-ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one

InChI

InChI=1S/C9H18N2O3/c1-6-14-9(13)8(2,3)10(4)7(12)11(9)5/h13H,6H2,1-5H3

InChI Key

OBYUXIGORTUFGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(N(C(=O)N1C)C)(C)C)O

Origin of Product

United States

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